2-(Pyrrolidin-3-yl)ethanol hydrochloride
Overview
Description
2-(Pyrrolidin-3-yl)ethanol hydrochloride is a chemical compound that features a pyrrolidine ring attached to an ethanol group, with a hydrochloride salt formThe pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is known for its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-3-yl)ethanol hydrochloride typically involves the reaction of pyrrolidine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) to facilitate the reaction.
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic catalysts may be used to enhance the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the ethanol group is converted to a carboxylic acid.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 2-(Pyrrolidin-3-yl)acetic acid.
Reduction: 2-(Pyrrolidin-3-yl)ethane.
Substitution: 2-(Pyrrolidin-3-yl)ethyl halides or amines.
Scientific Research Applications
2-(Pyrrolidin-3-yl)ethanol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport across biological membranes. The hydrochloride salt form improves the compound’s stability and bioavailability .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar structure but lacking the ethanol group.
Prolinol: A derivative with a hydroxyl group attached to the pyrrolidine ring.
Pyrrolidine-2-one: A lactam form of pyrrolidine with different chemical properties.
Uniqueness: 2-(Pyrrolidin-3-yl)ethanol hydrochloride is unique due to the presence of both the pyrrolidine ring and the ethanol group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-pyrrolidin-3-ylethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c8-4-2-6-1-3-7-5-6;/h6-8H,1-5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUPXZZFQCQRSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-46-9 | |
Record name | 2-(Pyrrolidin-3-yl)ethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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